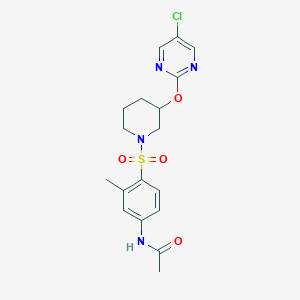

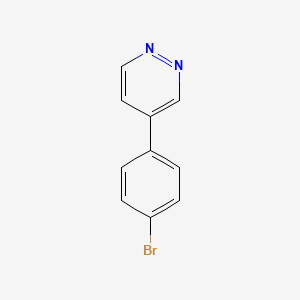

![molecular formula C9H13ClN2O2 B2923606 8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride CAS No. 2138564-74-4](/img/structure/B2923606.png)

8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for 6-azaspiro[3.4]octane-2-carboxylic acid is 1S/C8H13NO2/c10-7(11)6-3-8(4-6)1-2-9-5-8/h6,9H,1-5H2,(H,10,11) . This provides some insight into the molecular structure of the related compound, but the specific structure for 8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride is not provided in the searched resources.Scientific Research Applications

Electrophilic Amination and Stabilisation Reactions

A study by Andreae et al. (1992) explored the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane, leading to the introduction of a 1-hydroxycyclohexylamino group at the acidic position. This process was further elaborated through different stabilisation reactions, including intramolecular nucleophilic attacks to nitrile groups, yielding disubstituted 1,4-diazaspiro[4.5]decanones (Andreae, Schmitz, Wulf, & Schulz, 1992).

Synthesis of Polyhydroxyindolizidines

Izquierdo et al. (1999) reported the synthesis of 4-octulose derivatives as intermediates in creating polyhydroxyindolizidines, showcasing a method for generating complex molecules with potential biological activity (Izquierdo, Plaza, Robles, Rodríguez, Ramirez, & Mota, 1999).

Development of 8-Azaspirocycles

Mandzhulo et al. (2016) discussed the synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, highlighting the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This work contributes to the development of novel spirocyclic structures with potential pharmacological applications (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).

Spirocyclic Compounds from Oleic Acid

Kurniawan et al. (2017) synthesized two novel 1,4-dioxaspiro compounds derived from oleic acid, demonstrating their potential as biolubricants. This research not only presents a novel synthesis route but also explores the application of these compounds in environmentally friendly lubricants (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).

Diversity-Oriented Synthesis of Azaspirocycles

Wipf et al. (2004) developed a diversity-oriented synthesis approach for azaspirocycles, employing multicomponent condensation to rapidly access omega-unsaturated dicyclopropylmethylamines. These compounds were further transformed into functionalized pyrrolidines, piperidines, and azepines, demonstrating significant potential for drug discovery (Wipf, Stephenson, & Walczak, 2004).

properties

IUPAC Name |

8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-3-7-4-11-5-9(7)1-6(2-9)8(12)13;/h6-7,11H,1-2,4-5H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTBPWNPVNLRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CNCC2C#N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2923525.png)

![4-[2-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2923527.png)

![1-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2923528.png)

![N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2923529.png)

![Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2923531.png)

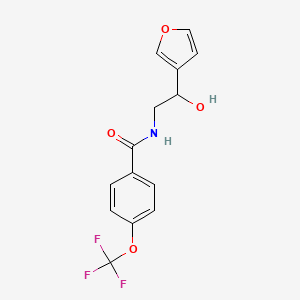

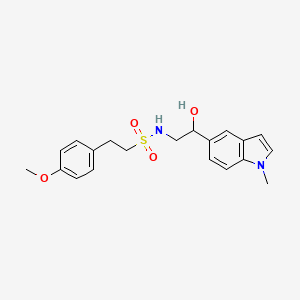

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2923535.png)

![3-Tert-butyl-6-[[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2923536.png)

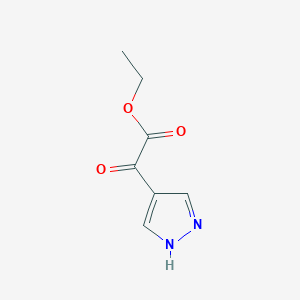

![Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2923538.png)

![3-(4-Chlorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2923545.png)